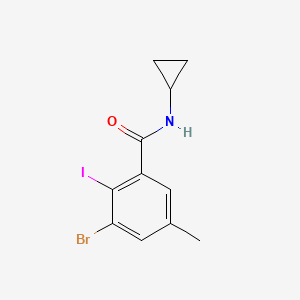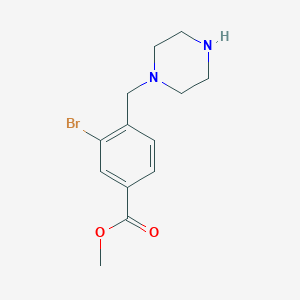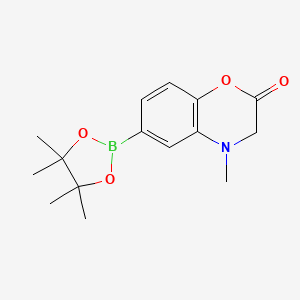![molecular formula C7H8N4 B13931520 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction typically requires heating and results in the formation of the desired pyrazolopyridine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazolopyridine derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
1H-pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.
1H-pyrazolo[4,3-c]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms and substituents
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3,(H2,8,10) |
InChI Key |
CUUVTPVFYKCRID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)












